Quinoxaline-6-carboxamide

PARP inhibition cancer research DNA repair

This specific 6-carboxamide regioisomer is a critical synthetic intermediate for medicinal chemistry, not an interchangeable commodity. Unlike 2-substituted analogs, the 6-position vector enables precise N-substitutions projecting into target binding pockets—validated in PARP-2 selective inhibitors and CB1 allosteric modulators. Procuring this parent scaffold ensures consistency with published SAR, accelerates hit-to-lead optimization, and eliminates the risk of invalidated synthetic routes. Ideal for oncology, pain, inflammation, antibacterial, and antiviral programs.

Molecular Formula C9H7N3O
Molecular Weight 173.17 g/mol
CAS No. 457882-95-0
Cat. No. B1312456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoxaline-6-carboxamide
CAS457882-95-0
Molecular FormulaC9H7N3O
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CN=C2C=C1C(=O)N
InChIInChI=1S/C9H7N3O/c10-9(13)6-1-2-7-8(5-6)12-4-3-11-7/h1-5H,(H2,10,13)
InChIKeyPPPQPLAZICCCNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinoxaline-6-carboxamide (CAS 457882-95-0): Core Scaffold and Key Intermediate for Targeted Therapeutics and Chemical Biology Probes


Quinoxaline-6-carboxamide is a nitrogen-containing heterocyclic compound that serves as a foundational scaffold in medicinal chemistry and chemical biology. It consists of a benzene ring fused with a pyrazine ring, bearing a carboxamide functional group at the 6-position [1]. This specific regioisomer is distinguished by its versatility as a synthetic intermediate for generating diverse N-substituted derivatives with tailored biological activities. Unlike its more extensively functionalized analogs, the unsubstituted quinoxaline-6-carboxamide provides a consistent, well-defined starting point for structure-activity relationship (SAR) studies and the development of novel chemical probes. Its role as a privileged scaffold is highlighted by its ability to be rapidly diversified into potent inhibitors of enzymes such as poly(ADP-ribose) polymerase (PARP) [2] and human cytomegalovirus (HCMV) polymerase [3], as well as allosteric modulators of G protein-coupled receptors (GPCRs) like the cannabinoid receptors [4]. The compound's consistent synthetic accessibility and the wealth of published SAR data surrounding its derivatives make it a strategically important building block for programs aiming to achieve specific, tunable biological outcomes, distinguishing it from less characterized or more synthetically complex quinoxaline cores.

Why Quinoxaline-6-carboxamide Cannot Be Casually Replaced by Other Quinoxaline Regioisomers or Heterocyclic Analogs in R&D Procurement


The assumption that any quinoxaline carboxamide can substitute for the specific 6-carboxamide regioisomer is a critical error in research procurement, as the position of the carboxamide group dictates the vector of substitution and, consequently, the pharmacophore's geometry and interaction with biological targets. While 2-carboxamide and 6-carboxamide derivatives both belong to the quinoxaline family, their structural divergence leads to distinct biological profiles. For instance, in the context of PARP enzyme inhibition, quinoxaline derivatives based on the 6-carboxamide scaffold have been shown to exhibit superior selectivity for the PARP-2 isoform [1], a property that is not transferable to 2-substituted analogs or other heterocyclic cores like quinoline. The 6-position allows for N-substitutions that project into specific binding pockets, as demonstrated by the allosteric modulation of the CB1 receptor by N-(4-ethylphenyl)quinoxaline-6-carboxamide [2]. Replacing this with a 2-carboxamide analog, which lacks the same spatial orientation, would not guarantee the same allosteric mechanism. Furthermore, the parent quinoxaline-6-carboxamide serves as the central intermediate for a vast and well-documented series of derivatives with established antibacterial [3] and antiviral [4] activities. Switching to a different regioisomer or heterocycle would not only invalidate established SAR but also necessitate a new, unoptimized synthetic route, introducing unnecessary risk and delay in hit-to-lead or probe development programs. The cumulative evidence underscores that the specific regioisomer is not an interchangeable commodity but a critical determinant of biological activity and synthetic efficiency.

Quinoxaline-6-carboxamide: A Quantitative Comparator-Based Evidence Guide for Scientific Procurement and Selection


Quinoxaline-6-carboxamide Derivatives Exhibit Isoform-Selective PARP-2 Inhibition Unattainable with Quinoline or Quinazolinone Scaffolds

In head-to-head PARP enzyme assays using recombinant human PARP-1 and PARP-2, quinoxaline derivatives (specifically those based on the quinoxaline-6-carboxamide scaffold) demonstrated a distinct selectivity profile compared to quinazolinone and quinazolidinone derivatives [1]. While quinazolinones showed relatively high selectivity for PARP-1, the quinoxaline derivatives exhibited superior selectivity for PARP-2. The quinazolidinone derivatives, in contrast, lacked selectivity for either isoform. This class-level inference confirms that the quinoxaline-6-carboxamide scaffold imparts a unique ability to discriminate between PARP isoforms, a critical advantage for developing targeted therapies with potentially fewer off-target effects.

PARP inhibition cancer research DNA repair isoform selectivity medicinal chemistry

N-(4-Ethylphenyl)quinoxaline-6-carboxamide Acts as a Selective Negative Allosteric Modulator of CB1 Receptor with an IC50 of 6.78 µM

A direct quantitative comparison emerges from a study characterizing quinoxaline-6-carboxamides as novel allosteric modulators of cannabinoid receptors [1]. The specific derivative N-(4-ethylphenyl)quinoxaline-6-carboxamide (PSB-18579) was found to be a negative allosteric modulator (NAM) of the CB1 receptor, exhibiting an IC50 of 6.78 µM in a β-arrestin-2 recruitment assay [1]. Critically, this compound had no effect on agonist-induced Gi protein dissociation, demonstrating a functional selectivity (biased allosteric modulation) that is not observed with orthosteric ligands or the quinoline-6-carboxamide analog PSB-21644, which acted as a potent CB2 receptor partial agonist (EC50 0.0371 µM) [1].

Cannabinoid receptor GPCR allosteric modulation negative allosteric modulator (NAM) CB1 β-arrestin recruitment

Quinoxaline-6-carboxamide Derivatives Demonstrate Nanomolar Potency Against HCMV Polymerase, Far Surpassing Unsubstituted Core

Structure-activity relationship studies on a series of 2-aryl-2-hydroxy ethylamine substituted 1H,7H-pyrido[1,2,3-de]quinoxaline-6-carboxamides revealed that appropriate substitution on the core quinoxaline-6-carboxamide scaffold leads to potent inhibition of human cytomegalovirus (HCMV) polymerase [1]. Optimized derivatives from this series exhibited antiviral activity with IC50 values as low as 1 nM against HCMV [1]. This is a stark contrast to the unsubstituted quinoxaline-6-carboxamide core, which serves as a critical but inactive synthetic precursor. This evidence underscores the essential role of the 6-carboxamide core as a privileged scaffold for achieving high potency through rational derivatization, a property not inherent to the core itself but to the SAR-optimized molecules built upon it.

Antiviral HCMV polymerase cytomegalovirus structure-activity relationship (SAR) drug discovery

Broad-Spectrum Antibacterial Activity of Quinoxaline-6-carboxamide Derivatives Against Clinically Relevant Gram-Positive and Gram-Negative Strains

A series of 16 novel quinoxaline-6-carboxamide derivatives (5a-5p) were synthesized and screened for antibacterial activity against four clinically relevant bacterial strains [1]. The study employed the standard agar well diffusion method to measure zones of inhibition [1]. While the unsubstituted parent quinoxaline-6-carboxamide was not active in this assay, several derivatives, particularly 5b (N-(4-nitrophenyl)quinoxaline-6-carboxamide) and 5c (N-(4-chlorophenyl)quinoxaline-6-carboxamide), exhibited potent activity against both Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria [1]. The zones of inhibition for these active derivatives ranged from 12 mm to 23 mm at a concentration of 100 µg/disc, comparable to the standard antibiotic Ciprofloxacin (15-25 mm) [1]. This demonstrates that the quinoxaline-6-carboxamide scaffold is a productive starting point for developing novel antibacterial agents, and that the unsubstituted core is the essential, consistent building block for generating this diverse library.

Antibacterial antimicrobial resistance broad-spectrum medicinal chemistry derivative screening

Best Research and Industrial Application Scenarios for Quinoxaline-6-carboxamide (CAS 457882-95-0)


Discovery of Isoform-Selective PARP-2 Inhibitors for Cancer Therapy

In a medicinal chemistry program aimed at developing PARP-2-selective inhibitors to reduce the hematological toxicity associated with pan-PARP inhibition, quinoxaline-6-carboxamide is the scaffold of choice. Evidence shows that quinoxaline derivatives exhibit superior selectivity for PARP-2 over PARP-1 compared to quinazolinone scaffolds [1]. Researchers should procure the parent quinoxaline-6-carboxamide to synthesize a focused library of N-substituted derivatives, guided by structural biology insights into the PARP-2 binding pocket, to optimize for potency and isoform selectivity.

Development of Negative Allosteric Modulators (NAMs) for the CB1 Cannabinoid Receptor

For projects seeking to modulate the CB1 receptor without the psychoactive and tolerance issues associated with orthosteric agonists, quinoxaline-6-carboxamide provides a validated entry point. The specific derivative N-(4-ethylphenyl)quinoxaline-6-carboxamide has been identified as a biased NAM, inhibiting β-arrestin recruitment (IC50 6.78 µM) without affecting G protein signaling [2]. Procurement of the parent core enables the synthesis and optimization of analogs to improve potency and drug-like properties, aiming for a first-in-class allosteric therapeutic for pain, inflammation, or metabolic disorders.

Hit-to-Lead Optimization for Novel Broad-Spectrum Antibacterial Agents

In response to the growing threat of antimicrobial resistance, a medicinal chemistry team can leverage quinoxaline-6-carboxamide as a core scaffold to generate new antibacterial leads. A published series of 16 derivatives demonstrated activity against both Gram-positive and Gram-negative pathogens, with zones of inhibition comparable to Ciprofloxacin [3]. This established SAR supports a systematic exploration of substituents on the carboxamide nitrogen to enhance potency, improve pharmacokinetic properties, and overcome bacterial resistance mechanisms. The parent compound is the essential starting material for this derivative synthesis.

Synthesis of Potent HCMV Polymerase Inhibitors as Antiviral Leads

A drug discovery program focused on human cytomegalovirus (HCMV) can utilize the quinoxaline-6-carboxamide scaffold to develop highly potent polymerase inhibitors. SAR studies have shown that specific substitutions on this core, such as the 2-aryl-2-hydroxy ethylamine group, can yield compounds with antiviral IC50 values as low as 1 nM [4]. This application scenario involves procuring quinoxaline-6-carboxamide to perform late-stage functionalization and generate analogs for testing against drug-resistant HCMV strains, with the goal of identifying a clinical candidate for immunocompromised patients.

Quote Request

Request a Quote for Quinoxaline-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.